molecular formula C23H21N5O5S B3201199 N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide CAS No. 1019102-70-5

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

Cat. No.: B3201199
CAS No.: 1019102-70-5
M. Wt: 479.5 g/mol
InChI Key: WYXWHOWFAAWCBV-UHFFFAOYSA-N
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Description

The compound N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide features a hybrid structure combining a thiazole ring, a substituted pyrazole, and a 4-nitrophenylacetamide group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps similar to those observed in related compounds (see below) .

Properties

IUPAC Name

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-14-10-21(25-22(29)11-15-4-7-17(8-5-15)28(30)31)27(26-14)23-24-18(13-34-23)16-6-9-19(32-2)20(12-16)33-3/h4-10,12-13H,11H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYXWHOWFAAWCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure

The compound features a complex structure that includes:

  • A thiazole ring
  • A pyrazole ring
  • An acetanilide moiety

This structural diversity is believed to contribute to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may exert its effects through:

  • Enzyme inhibition : The compound can inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor modulation : It may bind to receptors, altering their activity and influencing cellular processes such as apoptosis and proliferation.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : Some thiazole compounds have shown IC50 values less than 2 µg/mL against human cancer cell lines, indicating potent anticancer activity .
  • Mechanisms : The anticancer effects are often linked to the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties by:

  • Inhibiting pro-inflammatory cytokines.
  • Reducing oxidative stress markers in cellular models.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives:

  • Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Study on Anticancer Activity

A study evaluated the cytotoxicity of various thiazole derivatives, including compounds structurally similar to this compound. The results indicated that these compounds could significantly inhibit the growth of human cervical cancer (HeLa) cells, with some achieving IC50 values below 1 µg/mL .

Anti-inflammatory Research

Another research focused on the anti-inflammatory potential of thiazole derivatives. The study found that certain compounds could effectively reduce inflammation in animal models by inhibiting the expression of inflammatory mediators such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerIC50 < 2 µg/mL
Anti-inflammatoryReduced cytokine levels
AntimicrobialEffective against Gram-positive bacteria

Scientific Research Applications

Chemistry

In chemistry, N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide serves as a building block for synthesizing more complex molecules . Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the development of new materials and compounds.

Biology

The compound has been investigated for its potential biological activities , including:

  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Activity : Research indicates that it could inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : There is ongoing exploration into its ability to inhibit cancer cell proliferation through various mechanisms.

Medicine

In medicine, the compound is explored as a therapeutic agent due to its bioactive properties. Its interactions at the molecular level may involve binding to specific enzymes or receptors, modulating their activity and influencing cellular processes. For instance:

  • It may inhibit enzymes involved in tumor growth or inflammation.
  • It could serve as a scaffold for developing novel drugs targeting specific diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) 1,3,4-Thiadiazole Derivatives (e.g., 13a–13d)
  • Structure: These derivatives (e.g., 2-[[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazoles) share the 4-nitrophenylpyrazole core but replace the thiazole with a thiadiazole ring.
  • Synthesis: Prepared via condensation of hydrazinecarbodithioates with hydrazonoyl chlorides in ethanol .
  • Bioactivity : Demonstrated antimicrobial activity against E. coli, B. mycoides, and C. albicans, with four derivatives outperforming others .
  • Key Difference : The thiadiazole ring may enhance electron-deficient character compared to thiazole, affecting binding to microbial targets.
(b) N-(4-Nitrophenyl)-2-{2-[3-(4-Chlorophenyl)-5-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
  • Structure : Features a 4-nitrophenylacetamide group and a dihydrothiazole-pyrazole hybrid but includes a chlorophenyl substituent instead of dimethoxyphenyl.
  • Synthesis: Utilizes cyanoacetamide intermediates reacting with phenyl isothiocyanate and hydrazonyl chlorides .
  • Key Difference : The chloro substituent may reduce solubility compared to methoxy groups, influencing pharmacokinetics.
(c) 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
  • Crystallography : Exhibits twisted conformations (61.8° between dichlorophenyl and thiazole planes) and hydrogen-bonded dimers in crystal packing .

Crystallographic and Computational Insights

  • Dichlorophenyl Analogue : Crystal structure reveals intermolecular N–H⋯N hydrogen bonds stabilizing dimers; similar interactions likely occur in the target compound .

Q & A

Q. What are the common synthetic pathways for preparing N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide?

The compound is synthesized via multi-step heterocyclic reactions. A typical approach involves:

  • Thiazole ring formation : Condensation of 3,4-dimethoxyphenyl-substituted thiourea derivatives with α-haloketones under basic conditions to form the thiazole core .
  • Pyrazole functionalization : Coupling the thiazole intermediate with a 3-methyl-1H-pyrazole-5-amine derivative using carbodiimide-mediated amidation .
  • Acetamide linkage : Reaction of the pyrazole-thiazole intermediate with 4-nitrophenylacetic acid chloride in anhydrous dimethylformamide (DMF) at 0–5°C, followed by triethylamine-assisted purification . Yield optimization (60–75%) is achieved by controlling reaction stoichiometry and solvent polarity .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural validation employs:

  • X-ray crystallography : Single-crystal analysis using SHELXL for refinement to confirm bond lengths, angles, and stereochemistry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Distinct signals for the thiazole C-H (δ 7.8–8.2 ppm), pyrazole methyl (δ 2.3 ppm), and nitrophenyl protons (δ 8.1–8.4 ppm) .
  • FT-IR : Peaks at 1680–1700 cm⁻¹ (amide C=O stretch) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
    Purity (>95%) is confirmed via HPLC with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can solvent and catalyst selection impact the yield of the thiazole-pyrazole coupling step?

The coupling reaction is sensitive to solvent polarity and catalyst basicity:

  • Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the pyrazole amine, improving yields (70–75%) compared to non-polar solvents (e.g., toluene, 40–50%) .
  • Catalyst optimization : Triethylamine outperforms weaker bases (e.g., NaHCO₃) by deprotonating the amine more efficiently, reducing side-product formation (e.g., N-acylation byproducts) . Contradictions arise in studies using ionic liquids, where yields increase (80%) but scalability is limited due to high viscosity .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acetamide derivatives?

Discrepancies in bioactivity (e.g., IC₅₀ variations in kinase inhibition assays) arise from:

  • Crystallographic vs. solution-state conformations : Flexible acetamide linkages may adopt different orientations in solution, altering target binding .
  • Electron-withdrawing group effects : The 4-nitrophenyl group enhances electrophilicity but may reduce cell permeability, complicating in vitro-to-in vivo translation . Methodological harmonization (e.g., standardized assay protocols, molecular dynamics simulations) is recommended to reconcile data .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Docking studies : The thiazole and nitrophenyl moieties exhibit strong π-π stacking with hydrophobic kinase pockets (e.g., EGFR). Modifying the dimethoxyphenyl group’s substituents (e.g., replacing OCH₃ with CF₃) can enhance van der Waals interactions .
  • ADMET prediction : LogP values >3.5 (calculated via ChemAxon) suggest poor aqueous solubility; introducing polar groups (e.g., -SO₂NH₂) balances lipophilicity . Validation requires synthesis followed by SPR (surface plasmon resonance) binding assays .

Q. What analytical challenges arise in characterizing degradation products under accelerated stability conditions?

  • Hydrolytic degradation : The acetamide bond is prone to cleavage at pH <3 or >10, forming 4-nitrophenylacetic acid and pyrazole-thiazole fragments. LC-MS/MS with electrospray ionization (ESI+) identifies degradation products .
  • Photodegradation : UV exposure (λ = 254 nm) induces nitro group reduction to amine, confirmed via ¹H NMR (disappearance of δ 8.4 ppm signals) . Stabilization strategies include lyophilization and storage in amber vials under nitrogen .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions for nitrophenyl coupling to avoid hydrolysis .
  • Crystallization : Use dimethylformamide (DMF) for high-purity crystals suitable for XRD .
  • Bioactivity assays : Include negative controls with structurally analogous, non-nitrated compounds to isolate nitro-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenyl)acetamide

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